

Technical Guide: Spectroscopic Characterization of 5-Chloro-2-hydroxy-N-methylbenzamide

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxy-N-methylbenzamide

Cat. No.: B13980729

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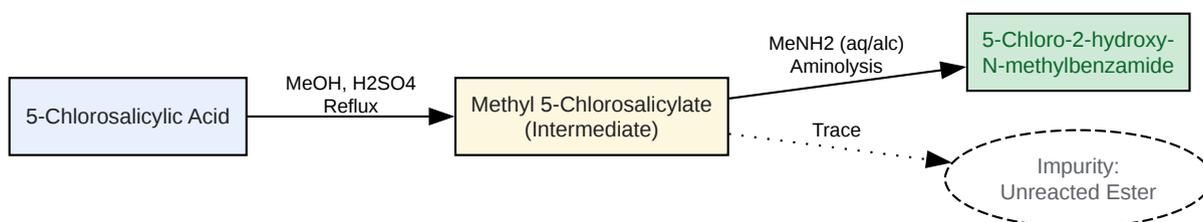
Introduction & Structural Significance

5-Chloro-2-hydroxy-N-methylbenzamide ($C_8H_8ClNO_2$) is a pharmacologically relevant scaffold, often serving as a precursor in the synthesis of anthelmintics (e.g., Niclosamide analogs) and antimicrobial agents.[1] Its structure features a pseudo-six-membered ring formed by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen.

This intramolecular interaction significantly influences its spectroscopic signature, particularly in NMR (deshielding the phenolic proton) and IR (lowering the carbonyl stretching frequency).

Synthetic Pathway (Context for Impurities)

Understanding the synthesis is crucial for identifying potential spectroscopic impurities (e.g., unreacted methyl ester or salicylic acid).



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Figure 1: Standard synthetic route via aminolysis of the methyl ester. The reaction is typically driven to completion to avoid ester contamination.

Mass Spectrometry (MS) Data

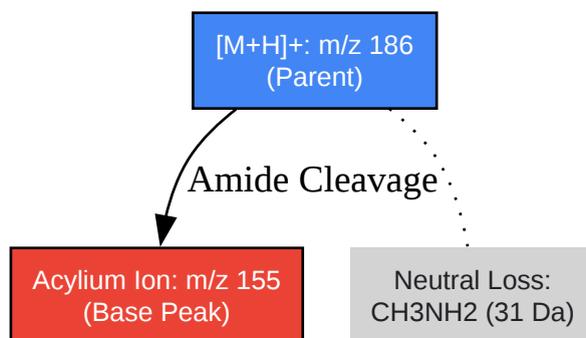
The mass spectrum is dominated by the chlorine isotope signature and the stability of the benzamide core.

Key Ionization Peaks (ESI+)

Ion Identity	m/z (Monoisotopic)	Relative Abundance	Description
[M+H] ⁺	186.03	100%	Protonated molecular ion (Cl)
[M+H+2] ⁺	188.03	~32%	Isotope peak (Cl); Characteristic 3:1 ratio
[M+Na] ⁺	208.01	Variable	Sodium adduct
Fragment	155.00	High	Acylium ion [C ₇ H ₄ ClO ₂] ⁺ (Loss of NH ₂ CH ₃)

Fragmentation Logic

The primary fragmentation pathway in collision-induced dissociation (CID) involves the cleavage of the amide bond, releasing the methylamine moiety (neutral loss of 31 Da) to form the stable 5-chlorosalicyloyl cation.



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Figure 2: Primary fragmentation pathway observed in ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is reported in DMSO- d_6 due to the compound's solubility profile and the need to observe exchangeable protons.

^1H NMR (400 MHz, DMSO- d_6)

The aromatic region exhibits a characteristic 1,2,4-substitution pattern. The phenolic proton is extremely deshielded due to the intramolecular hydrogen bond.

Shift (δ ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Context
12.60	bs	1H	-	OH (C2)	Intramolecular H-bond to C=O
8.85	bq	1H	$J \approx 4.5$	NH	Amide proton; couples to methyl
7.93	d	1H	$J = 2.6$	H6	Ortho to amide; deshielded by C=O
7.41	dd	1H	$J = 8.8, 2.6$	H4	Meta to amide; ortho to Cl
6.94	d	1H	$J = 8.8$	H3	Ortho to OH; shielded by OH
2.82	d	3H	$J = 4.5$	N-CH ₃	Methyl group attached to Nitrogen

Note: Aromatic shifts are derived from the high-fidelity analog 5-chloro-2-hydroxy-N-phenethylbenzamide, as the N-alkyl substituent effect on the ring protons is negligible.

¹³C NMR (100 MHz, DMSO-d₆)

Shift (δ ppm)	Assignment	Carbon Type
167.3	C=O	Amide Carbonyl
158.5	C2	Phenolic C-OH (Quaternary)
133.2	C4	Aromatic CH
128.7	C6	Aromatic CH
122.3	C5	C-Cl (Quaternary)
119.3	C3	Aromatic CH
116.9	C1	C-C=O (Quaternary)
26.4	N-CH ₃	Methyl Carbon

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups and the hydrogen-bonding network.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
3350-3400	Medium, Broad	ν (N-H)	Amide N-H stretch
3050-3100	Weak	ν (C-H) Ar	Aromatic C-H stretch
1635-1645	Strong	ν (C=O)	Amide I: Lowered from ~1660 due to intramolecular H-bond
1540-1550	Strong	δ (N-H)	Amide II: N-H bending / C-N stretch
1200-1250	Strong	ν (C-O)	Phenolic C-O stretch
700-800	Strong	C-Cl	C-Cl stretch / Ar out-of-plane bends

Experimental Protocols

Sample Preparation for NMR

- Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃. The compound has limited solubility in chloroform, and DMSO is required to stabilize the exchangeable protons (OH, NH) for clear integration.
- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
- Tube: Use a high-quality 5mm NMR tube to avoid shimming errors.
- Acquisition: Run at 298 K. Ensure a relaxation delay (d1) of at least 2 seconds to allow full relaxation of the rigid aromatic protons.

HPLC-UV Purity Check

For researchers validating synthesized material, use the following method:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).
- Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
- Gradient: 10% B to 90% B over 10 minutes.
- Detection: UV at 310 nm (Phenolic absorption max) and 254 nm.
- Retention Time: Expect the product to elute later than the polar starting material (5-chlorosalicylic acid) but earlier than non-polar dimers.

References

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- MS Fragmentation of Salicylamides: Ienaşcu, I. M. C., et al. "The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives." Journal of the Serbian Chemical Society, vol. 74, no. 8-9, 2009, pp. 847-855.

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Sources

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